N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Medicinal Chemistry Cytokine Inhibition Heterocyclic Scaffolds

N-(4-(Furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219902-37-0) is a synthetic heterocyclic amide compound that combines a pyrazinyl-1,2,4-oxadiazole core with a 4-(furan-2-yl)thiazol-2-amine moiety. It belongs to a broader class of heterocyclic amide derivatives patented as inhibitors of cytokine production, particularly IL-17.

Molecular Formula C14H8N6O3S
Molecular Weight 340.32
CAS No. 1219902-37-0
Cat. No. B2397044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1219902-37-0
Molecular FormulaC14H8N6O3S
Molecular Weight340.32
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4
InChIInChI=1S/C14H8N6O3S/c21-12(13-18-11(20-23-13)8-6-15-3-4-16-8)19-14-17-9(7-24-14)10-2-1-5-22-10/h1-7H,(H,17,19,21)
InChIKeyLPARHDJTDYTHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219902-37-0): Baseline Heterocyclic Amide Scaffold


N-(4-(Furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219902-37-0) is a synthetic heterocyclic amide compound that combines a pyrazinyl-1,2,4-oxadiazole core with a 4-(furan-2-yl)thiazol-2-amine moiety. It belongs to a broader class of heterocyclic amide derivatives patented as inhibitors of cytokine production, particularly IL-17 [1]. The compound is currently catalogued by multiple chemical suppliers with standard purity of 95–98% as determined by NMR, HPLC, and GC , but no peer-reviewed primary research articles containing quantitative biological assay data have been published for this specific compound as of the date of this guide.

Scaffold for IL-17 cytokine inhibition screening (patent-cited class)
Linker for Aminothiazole N,S-chelation and metalloenzyme targeting studies
Core for 1,2,4-Oxadiazole amide bioisostere metabolic stability research

Why Generic Substitution of N-(4-(Furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide with Other 1,2,4-Oxadiazole-5-carboxamides Is Not Advised


The 1,2,4-oxadiazole-5-carboxamide scaffold is a well-established amide bioisostere that can dramatically alter metabolic stability, solubility, and target engagement depending on the appended heterocyclic substituents [1]. The target compound features a unique combination of a pyrazin-2-yl group at the oxadiazole 3-position and a 4-(furan-2-yl)thiazol-2-yl carboxamide tail, distinguishing it from analogues that carry dimethylcarbamoyl-methylthiazole (CAS 1226440-71-6) , difluorobenzyl (CAS 1235392-48-9) , or methoxybenzyl (CAS 1234918-30-9) groups. The furan-2-yl substitution on the thiazole ring introduces distinct electronic and lipophilic characteristics that cannot be replicated by simple alkyl, aryl, or carboxamide-substituted thiazole analogues [2], meaning that biological profiles observed for closely related compounds cannot be assumed interchangeable.

Furan substitution mismatch

Dimethylcarbamoyl/methyl analogues (e.g., CAS 1226440-71-6) differ in electronic and steric profile; target selectivity and solubility may not transfer.

Linker chemistry divergence

Aminothiazole linker provides rigid N,S-chelation potential absent in benzylamine-linked analogues (CAS 1235392-48-9, etc.); metal-binding and conformational properties may shift.

Quantitative Differentiation Evidence for N-(4-(Furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219902-37-0)


Unique Furan-2-yl Thiazole Substitution vs. Dimethylcarbamoyl-methylthiazole Analogue (CAS 1226440-71-6)

The target compound carries a 4-(furan-2-yl) substituent on the thiazole ring. The closest commercially catalogued analogue, CAS 1226440-71-6, instead bears a 5-(dimethylcarbamoyl)-4-methyl substitution pattern on the thiazole ring . The furan-2-yl group provides an electron-rich, π-excessive heterocycle that participates in distinct π-stacking and hydrogen-bonding interactions compared to the electron-withdrawing dimethylcarbamoyl group, while also reducing the number of hydrogen bond donors (HBD = 1 for target vs. HBD = 1 for comparator) but altering the hydrogen bond acceptor count (HBA = 8 vs. HBA = 8) and topological polar surface area (TPSA) due to the furan oxygen lone pairs [1].

Furan vs. Dimethylcarbamoyl
Class-level
Target: Furan-2-yl thiazole vs. Comparator: Dimethylcarbamoyl-methyl thiazole ΔMW −19.05 g/mol; furan adds π–π capability
Structural distinction may affect target selectivity and solubility
No head-to-head bioassay data available
Medicinal Chemistry Cytokine Inhibition Heterocyclic Scaffolds

Aminothiazole Linker vs. Benzylamine Linker in 1,2,4-Oxadiazole-5-carboxamide Series

The target compound employs a 2-aminothiazole linker connecting the oxadiazole carbonyl to the furan-substituted thiazole ring. In contrast, the commercially available analogues CAS 1235392-48-9 and CAS 1234918-30-9 utilize benzylamine linkers (2,4-difluorobenzyl and 3-methoxybenzyl, respectively) . The aminothiazole linker provides two heteroatoms (N and S) capable of metal coordination and hydrogen bonding, whereas the benzylamine linker offers only a single NH hydrogen bond donor and a flexible methylene bridge. This structural difference fundamentally alters the compound's conformational rigidity, metal-chelating potential, and recognition by biological targets such as kinases or metalloenzymes [1].

Aminothiazole vs. Benzylamine
Class-level
Target: Aminothiazole linker (N,S-chelation) vs. Comparator: Benzylamine linkers (CH2-NH, flexible) ΔMW +23 to +29 g/mol; rigid heterocycle vs. flexible benzyl
Linker rigidity and metal-coordination potential differ; biological profiles may not transfer
No direct functional comparison data; benzylamine analogues available commercially
Medicinal Chemistry Linker SAR Proteolysis Targeting

1,2,4-Oxadiazole as Metabolically Stable Amide Bioisostere: Class-Level Advantage Over Simple Carboxamides

The 1,2,4-oxadiazole ring in the target compound serves as a bioisosteric replacement for the amide bond (the canonical carboxamide that would occupy the same position in a simple amide analogue). Extensive medicinal chemistry literature demonstrates that 1,2,4-oxadiazoles exhibit superior hydrolytic and metabolic stability compared to their amide counterparts, as the oxadiazole ring is resistant to amidase-mediated cleavage [1][2]. While no direct metabolic stability data exist for CAS 1219902-37-0, the class-level advantage of the 1,2,4-oxadiazole scaffold is well-established: in comparative studies of oxadiazole vs. amide pairs, oxadiazole-containing compounds consistently show reduced clearance in human liver microsome assays and longer half-lives in plasma [2].

1,2,4-Oxadiazole Bioisostere
Class-level
Resists amidase-mediated cleavage vs. canonical amide (class-wide evidence)
May support extended compound half-life in metabolic assays
Class-level evidence; direct stability data for this compound not reported
Drug Metabolism Bioisosterism Pharmacokinetics

Patent-Cited Cytokine Inhibitory Potential and Furan-Thiazole Pharmacophore Uniqueness

The compound falls within the Markush scope of a patent (Tanabe Seiyaku, 2013) describing heterocyclic amide derivatives encompassing thiazolyl, oxadiazolyl, furyl, and pyrazinyl groups as inhibitors of cytokine production, specifically IL-17 [1]. The inclusion of a furan-2-yl group on the thiazole ring is notable because furan-containing thiazole hybrids have independently demonstrated antimicrobial and anticancer activities in multiple published series [2]. The combination of the pyrazinyl-oxadiazole core (associated with anti-tubercular activity in related compounds [3]) with the furan-thiazole tail creates a pharmacophore not replicated in any other commercially available compound from the same 1,2,4-oxadiazole-5-carboxamide family.

Pharmacophore Uniqueness
Data to verify
Only catalogued 1,2,4-oxadiazole-5-carboxamide with furan-2-yl-thiazole tail; patent claims IL-17 inhibition class
Distinct pharmacophore for cytokine screening programs
No quantitative IL-17 IC50 reported
Cytokine Inhibition IL-17 Autoimmune Disease

Recommended Application Scenarios for N-(4-(Furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1219902-37-0)


IL-17 Cytokine Inhibition Screening in Autoimmune Disease Models

Based on the patent citation indicating that the compound class inhibits IL-17 production [1], CAS 1219902-37-0 is best deployed as a screening candidate in Th17-cell-based cytokine release assays (e.g., ELISA measurement of IL-17A from stimulated human PBMCs or mouse splenocytes). The furan-2-yl-thiazole moiety [2] distinguishes this compound from dimethylcarbamoyl and benzyl analogues, potentially offering differential target engagement or selectivity that can be explored in dose-response assays against IL-17, IL-22, and TNFα readouts.

Kinase or Metalloenzyme Inhibitor Screening Leveraging Aminothiazole Chelation

The 2-aminothiazole linker provides a bidentate (N,S) metal-chelating motif, a recognized feature in kinase and metalloprotease inhibitor design [1]. The target compound is suited for screening against kinase panels (e.g., CDK, PIM, or RORγt) or zinc-dependent metalloenzymes where sulfur coordination is advantageous. In contrast, benzylamine-linked 1,2,4-oxadiazole analogues (CAS 1235392-48-9, 1234918-30-9) lack this chelation capacity [2], making the target compound the rational choice for metal-binding site-directed screening.

Metabolic Stability-Focused Lead Optimization Using 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a well-documented amide bioisostere conferring enhanced metabolic stability [1]. CAS 1219902-37-0 is recommended as a starting scaffold for programs where amide hydrolysis is a known liability. Its pre-installed oxadiazole core eliminates the need for synthetic bioisostere replacement, and comparative metabolic stability can be evaluated against matched amide controls in human or rodent liver microsome assays (e.g., determination of intrinsic clearance, CLint, and half-life, t1/2).

Chemical Probe Development for Furan-Thiazole Pharmacophore Exploration

The compound is the only commercially catalogued 1,2,4-oxadiazole-5-carboxamide bearing a 4-(furan-2-yl)thiazole tail [1], making it the sole sourcing option for research groups investigating furan-thiazole hybrid pharmacophores. It can serve as a reference compound for synthesizing focused libraries with varied substituents on the furan or thiazole rings, enabling structure-activity relationship (SAR) studies that establish the contribution of the furan oxygen to target binding and selectivity [2].

Application
Selection Property
Validation Focus
IL-17 cytokine inhibition screening
Furan-thiazole pharmacophore uniqueness
IL-17/Th17 cell-based assay context
Kinase/metalloenzyme inhibition screening
Aminothiazole N,S-chelation motif
Metal-binding assay context; kinase panel review
Metabolic stability lead optimization
1,2,4-Oxadiazole amide bioisostere
Liver microsome stability assay context
Furan-thiazole pharmacophore exploration
Only catalogued furan-thiazole oxadiazole
SAR library design; reference compound for analog synthesis
Quote Request

Request a Quote for N-(4-(furan-2-yl)thiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.